

A Comparative Analysis of the Crystal Structures of Calcium Chromate and Strontium Chromate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium chromate dihydrate*

Cat. No.: *B1632875*

[Get Quote](#)

For Immediate Publication

A detailed structural comparison between calcium chromate (CaCrO_4) and strontium chromate (SrCrO_4) reveals key differences in their crystal lattices, stemming from the variation in the ionic radii of the alkaline earth metals. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their structural properties, supported by experimental data and methodologies.

Both calcium chromate and strontium chromate are inorganic compounds featuring the chromate anion (CrO_4^{2-}).^{[1][2]} They are primarily used as corrosion inhibitors and pigments, though their applications are limited due to the toxicity of hexavalent chromium.^{[3][4][5]} Despite their chemical similarities, the substitution of calcium with strontium induces significant changes in the crystal structure.

Quantitative Structural Data

The crystallographic parameters of anhydrous calcium chromate and strontium chromate are summarized below. These values highlight the distinct crystal systems and unit cell dimensions of the two compounds.

Property	Calcium Chromate (CaCrO ₄)	Strontium Chromate (SrCrO ₄)
Crystal System	Monoclinic[3][6]	Monoclinic[4][7]
Space Group	P2 ₁ /n (No. 14)	P2 ₁ /c (No. 14)[8]
Lattice Parameters	$a = 7.504 \text{ \AA}$, $b = 6.842 \text{ \AA}$, $c = 8.729 \text{ \AA}$, $\beta = 53.477^\circ$ [8]	$a = 7.06 \text{ \AA}$, $b = 7.37 \text{ \AA}$, $c = 7.63 \text{ \AA}$, $\beta = 103.0^\circ$
Density	3.12 g/cm ³ [3][6]	3.353 g/cm ³ [4][7]

Note: The lattice parameters for Strontium Chromate are derived from isostructural compounds and may vary slightly based on experimental conditions.

Calcium chromate is also commonly found in its dihydrate form (CaCrO₄·2H₂O).[6] A very rare anhydrous mineral form of calcium chromate is known as chromatite.[6]

Experimental Protocols

The structural data presented is primarily obtained through X-ray Diffraction (XRD), a powerful non-destructive technique for characterizing the crystalline structure of materials.[9][10]

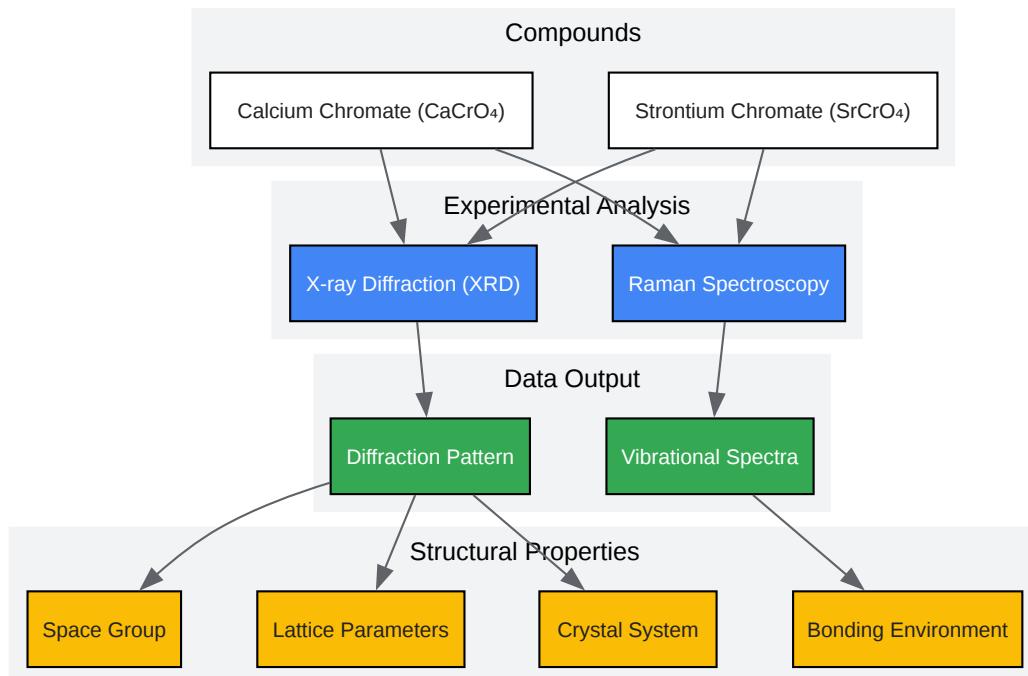
X-ray Diffraction (XRD) Analysis of Chromate Powders

Objective: To determine the crystal structure, space group, and lattice parameters of calcium chromate and strontium chromate powders.

Methodology:

- **Sample Preparation:** A fine powder of the chromate sample is prepared to ensure random orientation of the crystallites. The powder is then mounted on a sample holder.
- **Instrument Setup:** A powder diffractometer is used with a monochromatic X-ray source, typically Cu-K α radiation.
- **Data Collection:** The sample is irradiated with the X-ray beam at various angles of incidence (θ), while the detector records the intensity of the diffracted X-rays at twice the angle of incidence (2θ). The scan is typically performed over a wide range of 2θ values.

- Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ , is analyzed. The positions of the diffraction peaks are used to determine the lattice parameters according to Bragg's Law ($n\lambda = 2d \sin\theta$).^[10] The systematic absences in the diffraction pattern are used to identify the space group. Rietveld refinement can be employed for a more detailed structural analysis, including atomic positions and bond lengths.


Raman Spectroscopy

Raman spectroscopy is another valuable tool for probing the vibrational modes of the chromate anion, providing insights into the local coordination environment.^{[11][12]} The characteristic stretching and bending modes of the CrO_4^{2-} tetrahedron can be sensitive to changes in the crystal lattice induced by the different cations (Ca^{2+} vs. Sr^{2+}).^[13]

Structural Visualization

The following diagram illustrates the logical relationship in the structural determination process, from the chemical formula to the detailed crystal structure.

Workflow for Crystal Structure Determination

[Click to download full resolution via product page](#)

Caption: Workflow for determining the structural properties of chromate compounds.

In conclusion, while both calcium and strontium chromate share the same anion, the difference in the cationic radius leads to distinct crystallographic parameters. Understanding these structural nuances is crucial for researchers working with these materials in various applications. The provided experimental protocols offer a foundational approach for the structural characterization of these and similar inorganic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. americanelements.com [americanelements.com]
- 3. webqc.org [webqc.org]
- 4. webqc.org [webqc.org]
- 5. hse.gov.uk [hse.gov.uk]
- 6. Calcium chromate - Wikipedia [en.wikipedia.org]
- 7. Strontium chromate - Wikipedia [en.wikipedia.org]
- 8. mp-510607: SrCrO₄ (monoclinic, P2_1/c, 14) [legacy.materialsproject.org]
- 9. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. chemicaljournal.in [chemicaljournal.in]
- 11. chem.ualberta.ca [chem.ualberta.ca]
- 12. Raman spectroscopic study of supported chromium(vi) oxide catalysts - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of the Crystal Structures of Calcium Chromate and Strontium Chromate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1632875#structural-comparison-between-calcium-chromate-and-strontium-chromate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com